2-(2H-chromen-4-yl)ethan-1-ol
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Overview
Description
2-(2H-chromen-4-yl)ethan-1-ol is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 . It is an oil-like substance .
Physical And Chemical Properties Analysis
2-(2H-chromen-4-yl)ethan-1-ol is an oil-like substance . Its molecular weight is 176.21 . More specific physical and chemical properties are not available in the retrieved documents.Scientific Research Applications
Organic Synthesis
2H-chromenes, including “2-(2H-chromen-4-yl)ethan-1-ol”, are important oxygen heterocycles that are widely used in organic synthesis . They are involved in benzopyran ring formation and late-stage functionalization .
Pharmaceutical Agents
2H-chromenes are found in many pharmaceutical agents . Their unique structure and properties make them valuable in the development of new drugs.
Biologically Relevant Molecules
2H-chromenes are also found in biologically relevant molecules . This means they play a crucial role in various biological processes and can be used in biological research.
Materials Science
2H-chromenes have been used broadly in materials science . They can be used in the development of new materials with unique properties.
Optical Applications
Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, a derivative of 2H-chromenes, has potential optical applications . It has been used in the preparation of new organic-inorganic hybrids investigated for optical applications .
Antimicrobial Activity
Some 2H-chromenes have shown excellent antimicrobial activity . They can be used in the development of new antimicrobial agents.
Synthesis of Pyran and Pyridine Derivatives
2H-chromenes can be used in the synthesis of potentially biologically active pyran and pyridine derivatives . These derivatives can have various applications in different fields of science.
Preparation of Sol-Gel Materials
2H-chromenes can be used in the preparation of sol-gel materials . These materials have various applications, including in the field of optics .
Mechanism of Action
Target of Action
The primary targets of 2-(2H-chromen-4-yl)ethan-1-ol are phytopathogenic fungi . The compound has been shown to exhibit significant antifungal activity against these organisms .
Mode of Action
It is known that the chromene skeleton plays a vital role in the potency of the compounds . The compound interacts with the fungi, leading to changes that inhibit their growth and proliferation .
Result of Action
The result of the action of 2-(2H-chromen-4-yl)ethan-1-ol is the inhibition of growth and proliferation of phytopathogenic fungi . This leads to a decrease in the spread of these organisms, thereby protecting plants from fungal diseases .
properties
IUPAC Name |
2-(2H-chromen-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,6,12H,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICXPCHSVSOUDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2=CC=CC=C2O1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-chromen-4-yl)ethan-1-ol |
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